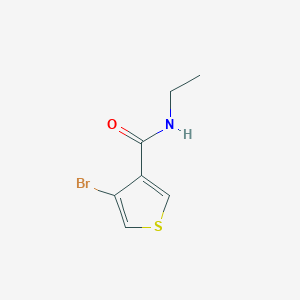
3,4-Bis(methylsulfanyl)thiophene
Übersicht
Beschreibung
“3,4-Bis(methylsulfanyl)thiophene” is a chemical compound that is used in various applications. It is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives like “3,4-Bis(methylsulfanyl)thiophene” has been achieved through various methods. One such method involves the cyclization of functionalized alkynes . Another approach for the synthesis of hard-to-reach 3,4-disubstituted thiophene derivatives involves consecutive transformations of bis(2-chloropropenyl) sulfide .
Chemical Reactions Analysis
Thiophene derivatives, including “3,4-Bis(methylsulfanyl)thiophene”, can undergo various chemical reactions. For instance, an efficient approach for the synthesis of hard-to-reach 3,4-disubstituted thiophene derivatives has been found, based on consecutive transformations of bis(2-chloropropenyl) sulfide . Another method involves an unprecedented intermolecular cycloaddition–cycloreversion procedure between disubstituted acetylenes and 4-methyl- or 4-phenyl-thiazole .
Wissenschaftliche Forschungsanwendungen
Conformational Properties
- Conformational Analysis : The conformational properties of 3,4-Bis(methylsulfanyl)thiophene, as a part of polythiophenes, have been explored. Studies include X-ray structures, NMR NOE data, and force field calculations, contributing to our understanding of the molecular structure and behavior of this compound (Barbarella et al., 1995).
Synthetic Applications
- Synthesis of Pi-conjugated Systems : This compound has been utilized in the synthesis of pi-conjugated systems. The easy access to various derivatives of this compound allows for the creation of functionalized thiophene-based systems, which are significant in organic electronic applications (Blanchard et al., 2002).
- Production of Conducting Polymers : It serves as a precursor in the synthesis of new conducting polymers. These polymers are potentially useful in electronics, showcasing the material science applications of 3,4-Bis(methylsulfanyl)thiophene (Fazio et al., 1999).
Electropolymerization and Electronic Properties
- Electropolymerization Studies : Research has been conducted on the electropolymerization of bithiophenic precursors containing a 3,4-Bis(methylsulfanyl)thiophene unit. This includes the synthesis of bithiophenes and their characterization, which is crucial for the development of advanced polymeric materials (Turbiez et al., 2005).
- Ion Coordination and Electronic Structure : The coordination of soft transition metal ions with 3,4-Bis(methylsulfanyl)thiophenes has been studied to understand changes in conformational and electronic structure. This research is important for tuning the properties of thiophene derivatives through ion coordination (Goldoni et al., 2001).
Polymer Synthesis and Characterization
- Synthesis of Polythiophenes : Polymers of 3,4-Bis(methylsulfanyl)thiophene have been synthesized and characterized. These polymers, soluble in common organic solvents, have shown potential for high electrical conductivity in their oxidized state, contributing to the field of conductive polymers (Ruiz et al., 1989).
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs, including “3,4-Bis(methylsulfanyl)thiophene”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the development of new synthetic methods and the study of their properties and applications will continue to be an important area of research in the future .
Eigenschaften
IUPAC Name |
3,4-bis(methylsulfanyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S3/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMUKRQVFWKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CSC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(methylsulfanyl)thiophene | |
CAS RN |
150459-37-3 | |
| Record name | 3,4-DI(METHYLTHIO)THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate](/img/structure/B3104796.png)

![1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine](/img/structure/B3104807.png)

![Chloromethyl 6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B3104811.png)



![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/structure/B3104826.png)




